N-Methyl-2-[(quinolin-8-yl)oxy]-N-{2-[(quinolin-8-yl)oxy]ethyl}ethan-1-amine
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Overview
Description
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine is a complex organic compound that features two quinoline moieties connected via an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine typically involves the reaction of quinoline derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups
Scientific Research Applications
N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a fluorescent probe or as a ligand in biochemical assays.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine include other quinoline derivatives and compounds with similar structural features, such as:
- 8-Hydroxyquinoline
- 2-Methylquinoline
- Quinoline-2-carboxylic acid
Uniqueness
What sets N-Methyl-2-(quinolin-8-yloxy)-N-(2-(quinolin-8-yloxy)ethyl)ethanamine apart from these similar compounds is its unique structure, which combines two quinoline moieties with an ethanamine backbone. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
63373-73-9 |
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Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-methyl-2-quinolin-8-yloxy-N-(2-quinolin-8-yloxyethyl)ethanamine |
InChI |
InChI=1S/C23H23N3O2/c1-26(14-16-27-20-10-2-6-18-8-4-12-24-22(18)20)15-17-28-21-11-3-7-19-9-5-13-25-23(19)21/h2-13H,14-17H2,1H3 |
InChI Key |
YXPOSTZUMVQNNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=CC2=C1N=CC=C2)CCOC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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